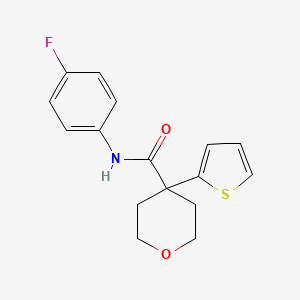![molecular formula C6H11ClF3NO3 B2417696 2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride CAS No. 2377034-07-4](/img/structure/B2417696.png)
2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride
カタログ番号 B2417696
CAS番号:
2377034-07-4
分子量: 237.6
InChIキー: OHLPYQGGESXKGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with dimethylamino groups are often used in the field of chemistry due to their basicity and nucleophilicity . The trifluoro group is known for its electronegativity and the ability to form stable compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. The InChI code can provide a standard way to encode the molecular structure.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the dimethylamino group can participate in various reactions due to its nucleophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include melting point, boiling point, solubility, and reactivity.科学的研究の応用
Peptide Coupling and Synthesis
- The compound has been used in peptide coupling methods. It aids in the efficient coupling of conjugated carboxylic acid with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives. This method demonstrates high chemical yields (up to 90%) and is particularly useful in the synthesis of important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).
Synthesis of Trifluoroatrolactamide Derivatives
- The compound plays a role in the synthesis of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides. These derivatives, synthesized from α-hydroxyacetamide, show moderate antifungal activity (Yang et al., 2017).
Formation of Carbocation-Carbanion Salts
- The compound is involved in forming salts consisting of a heteroatom-stabilized carbocation and a heteroatom-stabilized carbanion. This process was observed during the deprotonation of certain acid methyl esters with tetrakis(dimethylamino)-methane (Meier, Buß, & Adam, 1996).
Structural Studies
- It has been used in studies focusing on the molecular structure, like the analysis of rac-3,3,3-trifluorolactic acid, a fluorinated derivative of lactic acid. These studies involve examining torsion angles and hydrogen bonds to understand the compound's crystal structure (Gerber & Betz, 2013).
Self-Assembled Aggregates
- The compound contributes to the formation of self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers. These aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, showing potential in transferring these compounds from aqueous solutions to organic media (Sawada et al., 2000).
Derivatization for Analytical Chemistry
- A technique has been reported for the rapid derivatization of aqueous carboxylic acids to their corresponding trifluoroethylamide derivatives, including 2,2,2-trifluoroethylamine hydrochloride. This method is significant for environmental analytical chemistry, improving the chromatographic characteristics for gas chromatography (Ford, Burns, & Ferry, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3.ClH/c1-10(2)3-5(13,4(11)12)6(7,8)9;/h13H,3H2,1-2H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLPYQGGESXKGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)(C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)
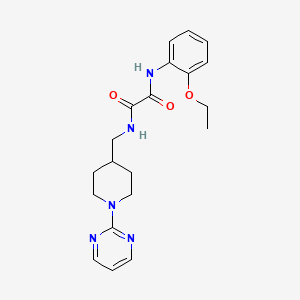

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)
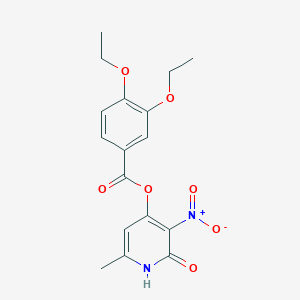
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)
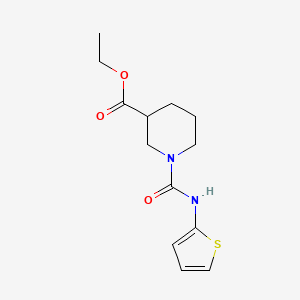
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)
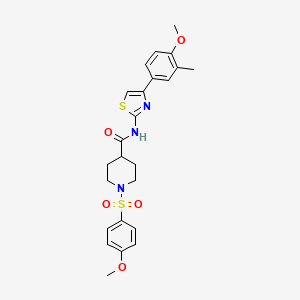
![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)
